molecular formula C24H25N5O4 B10993746 N-(2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10993746
M. Wt: 447.5 g/mol
InChI Key: NOOLKEBXECYXMM-UHFFFAOYSA-N
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Description

N-(2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}ETHYL)-1-METHYL-1H-INDOLE-2-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazepine core, which is known for its pharmacological properties, linked to an indole moiety, a structure commonly found in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}ETHYL)-1-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.

    Attachment of the Propanoyl Group: The benzodiazepine core is then reacted with a propanoyl chloride derivative in the presence of a base to form the propanoyl-substituted benzodiazepine.

    Linking to the Indole Moiety: The final step involves the coupling of the propanoyl-substituted benzodiazepine with an indole derivative using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the amine and carboxamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced benzodiazepine alcohols, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}ETHYL)-1-METHYL-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of N-(2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}ETHYL)-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}ethyl)-1H-indole-2-carboxamide
  • N-(2-{[3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Uniqueness

The uniqueness of N-(2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}ETHYL)-1-METHYL-1H-INDOLE-2-CARBOXAMIDE lies in its specific structural features, which may confer distinct pharmacological properties and interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

IUPAC Name

N-[2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H25N5O4/c1-29-19-9-5-2-6-15(19)14-20(29)24(33)26-13-12-25-21(30)11-10-18-23(32)27-17-8-4-3-7-16(17)22(31)28-18/h2-9,14,18H,10-13H2,1H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)

InChI Key

NOOLKEBXECYXMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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